1-Decene, adduct with 1-octene (1:1)
Description
1-Decene, adduct with 1-octene (1:1), is a structured compound formed via catalytic reactions between 1-decene (C₁₀H₂₀) and 1-octene (C₈H₁₆) in a 1:1 molar ratio. This adduct is typically synthesized using olefin metathesis or copolymerization techniques, with Grubbs catalysts (2nd generation) often employed for high-yield reactions . The product is characterized by its linear alkyl chain structure, combining the properties of both monomers. Applications span lubricant base oils, polymer modifiers, and intermediates in specialty chemicals. Its synthesis and utility are influenced by the distinct reactivity of 1-decene and 1-octene in catalytic systems, which dictate molecular weight, branching density, and thermal stability .
Properties
CAS No. |
173994-79-1 |
|---|---|
Molecular Formula |
C18H36 |
Molecular Weight |
252.5 g/mol |
IUPAC Name |
dec-1-ene;oct-1-ene |
InChI |
InChI=1S/C10H20.C8H16/c1-3-5-7-9-10-8-6-4-2;1-3-5-7-8-6-4-2/h3H,1,4-10H2,2H3;3H,1,4-8H2,2H3 |
InChI Key |
XKKPTSDYGCWOCE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=C.CCCCCCC=C |
Canonical SMILES |
CCCCCCCCC=C.CCCCCCC=C |
Other CAS No. |
53621-22-0 66070-54-0 |
Origin of Product |
United States |
Preparation Methods
Boron Trifluoride (BF₃) Catalyzed Co-Oligomerization
The most widely documented method for synthesizing LAO adducts employs BF₃ in combination with alcohol promoters (e.g., ethanol or propanol). This approach, adapted from PAO synthesis in patent WO2007111775A1, involves sequential monomer addition to control oligomer chain length and branching.
Procedure :
- Reactor Setup : A single oligomerization reactor is charged with 1-octene under inert atmosphere.
- Catalyst Activation : BF₃ gas is introduced alongside an alcohol promoter (ethanol, 0.5–2.0 wt%), initiating carbocationic polymerization.
- Monomer Feed : 1-Decene is added portion-wise to maintain a 1:1 molar ratio, ensuring controlled adduct formation.
- Reaction Termination : The catalyst is stripped via low-pressure dissociation, and unreacted monomers are distilled.
- Hydrogenation : The oligomer is hydrogenated over nickel or palladium catalysts to saturate double bonds, yielding the final adduct.
Key Parameters :
Transition Metal Catalysts
While BF₃ dominates industrial processes, recent studies explore ruthenium and palladium complexes for selective co-oligomerization. For example, RuCl₃ with phosphine ligands facilitates 1-octene/1-decene coupling under mild conditions (25–40°C, 0.1–1.0 MPa H₂). However, these systems require careful ligand design to suppress isomerization and over-hydrogenation.
Reaction Mechanisms and Pathways
The BF₃-catalyzed reaction proceeds via a carbocationic mechanism:
- Initiation : Protonation of 1-octene by BF₃·ROH generates a secondary carbocation.
- Propagation : Sequential addition of 1-decene and 1-octene monomers extends the carbon chain.
- Termination : β-Hydride elimination or chain transfer yields the oligomer.
Side Reactions :
- Isomerization : Carbocation rearrangement leads to branched isomers, mitigated by low temperatures.
- Over-Oligomerization : Excess BF₃ promotes trimer formation, controlled via promoter concentration.
Process Optimization and Parameters
Monomer Ratios
A 1:1 molar ratio of 1-decene to 1-octene is critical for adduct specificity. Deviations produce mixed oligomers (e.g., C₁₈, C₂₀) as shown in Table 1.
Table 1: Effect of Monomer Ratio on Product Distribution
| 1-Decene:1-Octene | Adduct Yield (%) | Trimers (%) |
|---|---|---|
| 1:1 | 82 | 12 |
| 1:2 | 68 | 25 |
| 2:1 | 75 | 18 |
Temperature and Pressure Conditions
Catalyst and Promoter Systems
- BF₃-Ethanol : Achieves 80% selectivity at 0.5 wt% ethanol.
- BF₃-Water : Less effective, promoting trimerization (≤50% selectivity).
Product Characterization and Properties
The adduct is characterized by:
- Viscosity : 5–8 cSt at 100°C.
- Pour Point : <−50°C, superior to individual LAOs.
- Molecular Weight : 224–252 g/mol (GC-MS).
Hydrogenation Efficacy :
Industrial Applications and Scale-Up Considerations
The adduct’s low pour point and high viscosity index make it ideal for:
- Engine Oils : SAE 5W-30 formulations.
- Hydraulic Fluids : Cold-climate operations.
Scale-Up Challenges :
- BF₃ corrosion necessitates Hastelloy reactors.
- Distillation requires vacuum systems to prevent thermal degradation.
Chemical Reactions Analysis
Types of Reactions: 1-Decene, adduct with 1-octene (1:1), undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: The polymer can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted polymers with various functional groups. These products exhibit different properties and can be used in diverse applications .
Scientific Research Applications
Synthetic Lubricants
One of the primary applications of 1-decene, adduct with 1-octene, is in the formulation of synthetic lubricants. The compound's favorable viscosity characteristics make it an ideal candidate for:
- Polyalphaolefins (PAOs) : These are high-performance synthetic lubricants derived from LAOs like 1-decene and 1-octene. The adduct can be used to create PAOs with low volatility and excellent cold-temperature properties, which are crucial for automotive and industrial lubricants .
Polymer Production
The adduct serves as a building block in the production of various polymers. Its ability to copolymerize with other olefins allows for the creation of:
- Lubricant Additives : By copolymerizing with 1-dodecene or other LAOs, it can enhance the performance characteristics of lubricants, providing improved viscosity index and thermal stability .
- Specialty Polymers : The compound can be utilized in producing specialty polymers that require specific mechanical and thermal properties.
Chemical Intermediates
In organic synthesis, the adduct acts as an intermediate in producing more complex chemical structures. It can participate in various reactions, including:
- Hydroformylation : This reaction transforms alkenes into aldehydes, which can then be further processed into alcohols or acids.
- Alkylation Reactions : The adduct can be used to introduce alkyl groups into different chemical frameworks, enhancing their properties for pharmaceuticals or agrochemicals .
Case Study 1: Lubricant Formulation
A study on the formulation of synthetic engine oils demonstrated that incorporating the 1-decene and 1-octene adduct significantly improved the low-temperature fluidity compared to traditional mineral oils. The resulting lubricant exhibited a viscosity index exceeding 150, making it suitable for high-performance engines operating under extreme conditions .
Case Study 2: Polymer Properties
Research involving copolymers derived from this adduct showed that they could achieve a balance between flexibility and strength. These materials were tested in automotive applications where high resistance to wear and temperature stability are critical. The results indicated a marked improvement in performance metrics compared to standard polymer formulations .
Data Tables
| Application Area | Key Benefits | Example Use Cases |
|---|---|---|
| Synthetic Lubricants | Low volatility, excellent cold flow | Automotive engine oils |
| Polymer Production | Enhanced mechanical properties | Specialty polymers for automotive parts |
| Chemical Intermediates | Versatile reactivity | Pharmaceutical synthesis |
Mechanism of Action
The mechanism of action of 1-decene, polymer with 1-octene, involves the interaction of its molecular structure with specific targets and pathways. The polymer exerts its effects through the following mechanisms:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Reactivity Differences
The adduct’s properties are benchmarked against other α-olefin adducts, including 1-hexene, 1-heptene, and 1-dodecene derivatives. Key distinctions arise from chain length and catalyst interactions:
| Property | 1-Decene/1-Octene (1:1) | 1-Hexene/1-Octene (1:1) | 1-Decene/1-Dodecene (1:1) |
|---|---|---|---|
| Chain Length (C atoms) | C₈ + C₁₀ = C₁₈ | C₆ + C₈ = C₁₄ | C₁₀ + C₁₂ = C₂₂ |
| Catalyst Compatibility | 2nd Gen Grubbs | 1st Gen Grubbs | 2nd Gen Grubbs |
| Metathesis Yield | 75–85% | 60–70% | 70–80% |
| Viscosity Index (VI) | 160–170 | 140–150 | 170–180 |
Data derived from metathesis efficiency and PAO lubricant studies .
- Branching Effects : Longer-chain adducts (e.g., 1-decene/1-dodecene) exhibit higher viscosity indices due to increased molecular entanglement, whereas shorter chains (e.g., 1-hexene/1-octene) offer lower pour points .
- Catalyst Sensitivity : 1-Decene requires 2nd Gen Grubbs catalysts for optimal metathesis, while 1-hexene and 1-heptene react efficiently with 1st Gen catalysts .
Catalytic Performance in Polymerization
In ethylene/α-olefin copolymerization, 1-decene shows lower incorporation rates compared to 1-octene and 1-hexene, attributed to steric hindrance from its longer chain. For example:
- Ethylene/1-Octene Copolymers : Achieve 0.6–1.0 mol% incorporation, reducing crystallinity from 57% (homopolymer) to 30% .
- Ethylene/1-Decene Copolymers : Exhibit negligible incorporation under similar conditions, limiting their utility in low-density polyethylene (LDPE) .
Lubricant Base Oil Performance
1-Decene-based adducts outperform 1-octene and 1-dodecene derivatives in lubricant applications:
| Parameter | 1-Decene Trimer | 1-Octene Trimer | 1-Dodecene Trimer |
|---|---|---|---|
| Kinematic Viscosity (40°C) | 15.1 cSt | 12.5 cSt | 18.3 cSt |
| Viscosity Index | 161 | 145 | 175 |
| Pour Point | -45°C | -50°C | -35°C |
Data from SimDis GC and PAO benchmarking .
- Market Limitations : 1-Decene supply constraints elevate production costs, driving interest in mixed 1-octene/1-dodecene systems, though these exhibit inferior VI and oxidative stability .
Epoxidation and Functionalization
Longer α-olefins like 1-decene require extended reaction times for epoxidation compared to 1-octene:
- 1-Octene Epoxidation : 94% conversion in 24 hours.
- 1-Decene Epoxidation : 94% conversion in 24 hours (similar to 1-octene but slower than 1-hexene).
- 1-Dodecene Epoxidation : <80% conversion in 24 hours due to steric bulk .
Key Research Findings
- Hydroformylation Selectivity : Mixed 1-octene/1-decene systems show a 1.23 product ratio favoring smaller aldehydes, highlighting chain-length-dependent reactivity .
- Copolymer Molecular Weight: Ethylene/1-decene copolymers display atypical molecular weight trends, peaking at 1,473,000 g/mol with higher comonomer concentrations .
- Biological Absorption : 1-Decene exhibits lower intestinal absorption (8.1%/hour) vs. 1-octene (10.0%/hour), critical for toxicity assessments .
Q & A
Q. Basic
- NMR Spectroscopy : Identifies branching and monomer sequence distribution. For example, ¹H NMR distinguishes between head-to-tail and random incorporation in alternating copolymers .
- Simulated Distillation Gas Chromatography (SimDis GC) : Quantifies oligomer distributions (e.g., trimer/dimer ratios) in catalytic trimerization reactions .
- Gel Permeation Chromatography (GPC) : Measures molecular weight distributions, critical for assessing Sc(OTf)₃ catalyst efficiency .
What mechanistic insights explain variability in hydrogenation yields of 1-decene/1-octene adducts under heterogeneous catalysis?
Advanced
Steric hindrance and pore mobility in catalysts like PdNPs/PAs@MIL-101 impact yields. For 1-decene, hydrogenation yields drop by 15–20% compared to 1-octene due to longer alkyl chains restricting diffusion in MOF pores . Kinetic studies using in situ UV/Vis spectroscopy under segmented flow conditions can monitor real-time conversion rates and optimize catalyst loading .
How do steric/electronic factors influence catalytic methoxycarbonylation of 1-decene vs. 1-octene?
Advanced
Palladium complexes with bulky ligands favor linear ester formation in 1-decene (78% yield) by reducing β-hydride elimination. For 1-octene, electronic effects from electron-withdrawing substituents (e.g., p-chlorostyrene) lower yields by stabilizing intermediates prone to side reactions . Computational modeling of transition states (DFT) paired with kinetic isotope effects (KIEs) can validate proposed mechanisms .
What challenges exist in separating 1-decene/1-octene adducts from Fischer-Tropsch synthetic oil?
Basic
Current distillation methods struggle with similar boiling points (1-octene: 121°C; 1-decene: 172°C). Emerging techniques include:
- Adsorption : Zeolites selectively trap α-olefins based on chain length .
- Complexation : Silver nitrate solutions form reversible π-complexes for liquid-liquid extraction .
- Metathesis : Cross-metathesis with ethylene isolates C10+ olefins .
What kinetic models predict hydroformylation rates in mixed α-olefin systems?
Advanced
Langmuir-Hinshelwood models incorporating CO/H₂ partial pressures and substrate diffusivity align with experimental hydroformylation rates for 1-decene and 1-octene. Parity plots show <10% deviation between predicted and observed rates at 343 K . Microkinetic modeling using transient response experiments (TAP reactors) can decouple adsorption and reaction steps for complex mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
